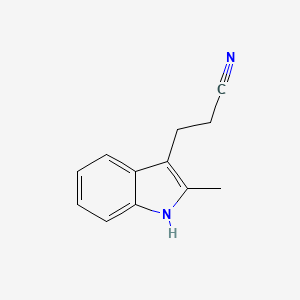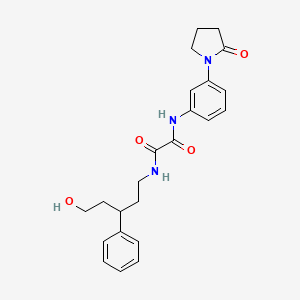
3-(2-methyl-1H-indol-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-1H-indol-3-yl)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a nitrile group and a methyl group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The nitrile group can then be introduced through a nucleophilic substitution reaction using appropriate reagents such as cyanogen bromide.
Industrial Production Methods
Industrial production of indole derivatives, including 3-(2-methyl-1H-indol-3-yl)propanenitrile, often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methyl-1H-indol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(2-methyl-1H-indol-3-yl)propanamine.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Applications De Recherche Scientifique
3-(2-methyl-1H-indol-3-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetonitrile: Similar structure but lacks the methyl group at the 2-position.
3-(1H-indol-3-yl)propanenitrile: Similar structure but lacks the methyl group at the 2-position.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
3-(2-methyl-1H-indol-3-yl)propanenitrile is unique due to the presence of both the nitrile and methyl groups, which can influence its chemical reactivity and biological activity. The methyl group at the 2-position can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .
Propriétés
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMMJVVDSMYKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2498681.png)
![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2498683.png)
![ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)

